4-Bromo-p-terphenyl
Overview
Description
4-Bromo-p-terphenyl is an organic compound with the molecular formula C18H13Br and a molecular weight of 309.21 . It is a white to almost white powder and is used primarily for research and development .
Synthesis Analysis
The synthesis of 4-Bromo-p-terphenyl involves the Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups . The resulting amines undergo deamination during vacuum distillation, leading to the formation of 4-Bromo-p-terphenyl .
Molecular Structure Analysis
The molecular structure of 4-Bromo-p-terphenyl consists of a central benzene ring substituted with two phenyl groups . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .
Physical And Chemical Properties Analysis
4-Bromo-p-terphenyl is a white to almost white powder . It has a molecular weight of 309.21 . The compound has a melting point of 232 °C .
Scientific Research Applications
Biological Activity of p-Terphenyls
- Scientific Field: Marine Life Science & Technology
- Application Summary: p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups. They are mainly isolated from terrestrial and marine organisms . These compounds have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
- Methods of Application: The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols. In some cases, additional ring systems were observed on the terphenyl-type core structure or between two benzene moieties .
- Results or Outcomes: Consistent with the structural diversity, these compounds usually exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .
Antibacterial Activity of p-Terphenyls
- Scientific Field: Microbiology
- Application Summary: Certain p-terphenyl compounds have shown antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these compounds were tested in vitro against the mentioned bacterial strains .
- Results or Outcomes: Compounds 18 and 19 showed antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora with the same MIC values of 20 μg/ml .
Antioxidant Activity of p-Terphenyls
- Scientific Field: Biochemistry
- Application Summary: Certain p-terphenyl compounds, such as Curtisians A, B, C, and D, have exhibited inhibitory activity against lipid peroxidation .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that these compounds were tested in vitro for their antioxidant activity .
- Results or Outcomes: Curtisians A, B, C, and D exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24, and 0.14 μg/ml, respectively .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBGHWRYLJOQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451896 | |
Record name | 4-Bromo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-p-terphenyl | |
CAS RN |
1762-84-1 | |
Record name | 4-Bromo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1':4',1''-Terphenyl,4-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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